Bienvenue dans la boutique en ligne BenchChem!

BI-L 357

Leukotriene biosynthesis Enzyme inhibition Receptor pharmacology

BI-L 357 (CAS 149539-02-6) is a small-molecule succinate ester prodrug of BI-L 226, developed as a selective, orally active inhibitor of arachidonate 5-lipoxygenase (5-LOX, ALOX5). It is intended to suppress leukotriene biosynthesis at the enzymatic level.

Molecular Formula C18H18O4S
Molecular Weight 330.4 g/mol
CAS No. 149539-02-6
Cat. No. B1667062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-L 357
CAS149539-02-6
Synonyms2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester
BI-L 357
BI-L-357
Molecular FormulaC18H18O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2
InChIInChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+
InChIKeyOIDYLVFJAIPWBI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BI-L 357 (CAS 149539-02-6) Scientific Procurement Overview: 5-Lipoxygenase Inhibitor Prodrug


BI-L 357 (CAS 149539-02-6) is a small-molecule succinate ester prodrug of BI-L 226, developed as a selective, orally active inhibitor of arachidonate 5-lipoxygenase (5-LOX, ALOX5) [1]. It is intended to suppress leukotriene biosynthesis at the enzymatic level. Chemically, it is defined as 2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate with the molecular formula C18H18O4S and a molecular weight of 330.4 Da [2]. Its development aimed to address the limitations of its parent compound BI-L 226, which showed strong topical pulmonary activity but negligible oral bioavailability [3]. The compound remains a research tool for investigating 5-LOX-dependent inflammation pathways, and it has been referenced in discontinued clinical asthma programs [3].

Why Generic Substitution Is Scientifically Inadvisable for BI-L 357 Research


Generic substitution in this class is scientifically unsound because compounds targeting the leukotriene pathway exhibit profoundly distinct mechanisms of action despite converging on similar inflammatory endpoints. BI-L 357 operates as a 5-lipoxygenase (5-LOX) inhibitor, blocking the enzymatic synthesis of both leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4) upstream [1]. In contrast, frequently considered analogs such as Etalocib (LY293111), Amelubant (BIIL 284), and BIIL 260 act as selective LTB4 receptor (BLT1/BLT2) antagonists, blocking only downstream signaling of a single leukotriene species [2][3]. This fundamental difference in molecular pharmacology creates distinct experimental readouts, varying degrees of pathway redundancy evasion, and non-interchangeable in vivo pharmacokinetic profiles. Replacing BI-L 357 with a receptor antagonist without rigorous revalidation of the experimental model risks altering the biological interpretation of leukotriene-dependent phenomena.

BI-L 357 Quantitative Differentiation Evidence Versus Comparator Compounds


Mechanistic Differentiation: 5-LOX Inhibition Versus LTB4 Receptor Antagonism

BI-L 357, via its active metabolite BI-L 226, inhibits 5-lipoxygenase (5-LOX) activity, thereby reducing the production of multiple leukotrienes including LTB4 and LTC4. [1] Comparators such as Etalocib (LY293111) and Amelubant (BIIL 284)/BIIL 260 target only the LTB4 receptor (BLT1) without affecting LTC4 synthesis. [2] BIIL 260 exhibits high affinity for the human neutrophil LTB4 receptor with a Ki of 1.7 nM, whereas BI-L 226 (the active metabolite of BI-L 357) has been characterized as a selective 5-LOX inhibitor with weak cyclooxygenase inhibition (IC50 for ram seminal vesicle COX approximately 6000 nM versus 5-LOX IC50 approximately 30 nM in RBL-1 cell cytosol). [1] This represents a >200-fold selectivity for 5-LOX over COX. [1]

Leukotriene biosynthesis Enzyme inhibition Receptor pharmacology

Oral Bioavailability: Prodrug Strategy Overcomes Parent Compound Limitation

The parent compound BI-L 226 demonstrated minimal oral activity, limiting its utility to topical or aerosol administration routes. [1] The synthesis of the succinate ester prodrug BI-L 357 addressed this specific procurement limitation: absolute oral bioavailability of the parent compound from BI-L 357 administration was measured at 50% in cynomolgus monkeys. [1] Plasma levels of BI-L 226 after a 30 mg/kg oral dose of BI-L 357 reached concentrations 25-fold higher than the in vitro IC50 required for LTB4 inhibition in whole blood. [1] In contrast, no similar oral bioavailability data have been reported for the active metabolite BI-L 226 when administered directly as the parent phenol.

Oral bioavailability Prodrug Pharmacokinetics

In Vivo Efficacy: Inhibition of Pulmonary Leukotriene Production in Primate Model

BI-L 357 demonstrated efficacy in reducing leukotriene production in a disease-relevant primate model. Oral administration of BI-L 357 at doses between 10 and 30 mg/kg effectively inhibited pulmonary leukotriene C4 (LTC4) production in antigen-challenged cynomolgus monkeys. [1] In the same dose range, BI-L 357 inhibited ex vivo LTB4 generation in whole blood from both squirrel and cynomolgus monkeys. [1] Comparative in vivo data for the parent compound BI-L 226 showed that aerosol administration produced excellent inhibition of antigen-induced leukotriene generation in monkey lung, but oral administration of BI-L 226 was ineffective. [1] This establishes BI-L 357 as the orally active form of the 5-LOX inhibitor scaffold.

In vivo pharmacology Primate model Pulmonary inflammation

Optimal Research Application Scenarios for BI-L 357 Procurement


Investigating Pan-Leukotriene Pathway Inhibition in Inflammation Models

BI-L 357 is the appropriate selection for studies requiring comprehensive suppression of leukotriene biosynthesis rather than isolated LTB4 receptor blockade. Its 5-LOX inhibitory mechanism reduces both LTB4 and cysteinyl leukotrienes (LTC4, LTD4, LTE4), whereas LTB4 receptor antagonists such as Etalocib (Ki = 25 nM) or BIIL 260 (Ki = 1.7 nM) selectively block only BLT1-mediated signaling. [1] This distinction is critical for experiments designed to evaluate the relative contributions of different leukotriene species to inflammatory pathology or for models where receptor-level antagonism may be circumvented by pathway redundancy. [1]

Oral Dosing Regimens for Chronic Inflammatory Disease Models

BI-L 357 enables oral administration of a 5-LOX inhibitor in preclinical models where the parent compound BI-L 226 fails to produce systemic exposure via the oral route. [2] With 50% absolute oral bioavailability and plasma concentrations exceeding the in vitro IC50 by 25-fold at 30 mg/kg p.o. in primates, [2] BI-L 357 supports chronic dosing protocols in rodent and non-human primate models of asthma, arthritis, or other 5-LOX-mediated inflammatory conditions where repeated intraperitoneal or intravenous administration would confound experimental outcomes. [2]

Pulmonary Inflammation Research Requiring Systemic Exposure

For pulmonary inflammation studies where aerosol or intratracheal administration is technically impractical or introduces confounding variables, BI-L 357 provides a validated oral alternative. The compound demonstrated inhibition of pulmonary LTC4 production in antigen-challenged cynomolgus monkeys following oral administration at 10-30 mg/kg. [2] This contrasts with BI-L 226, which required direct aerosol delivery to achieve pulmonary leukotriene inhibition. [2] Researchers modeling allergic asthma or other respiratory inflammatory conditions should procure BI-L 357 for oral dosing paradigms.

Benchmarking Novel 5-LOX Inhibitors in Comparative Pharmacology Studies

BI-L 357 serves as a reference standard for oral 5-LOX inhibition in comparator studies evaluating novel compounds. Its documented selectivity profile (>200-fold selectivity for 5-LOX over cyclooxygenase; 5-LOX IC50 approximately 30 nM in RBL-1 cytosol versus COX IC50 approximately 6000 nM in ram seminal vesicle) [2] provides a quantifiable benchmark for assessing the selectivity and potency of newly developed 5-LOX inhibitors. Procurement of BI-L 357 is indicated for medicinal chemistry programs and pharmacological validation studies requiring a well-characterized, orally bioavailable 5-LOX inhibitor control.

Quote Request

Request a Quote for BI-L 357

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.